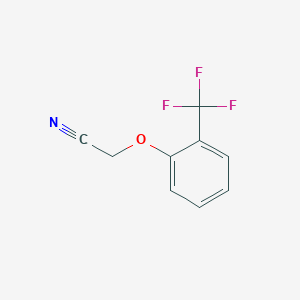

(2-Trifluoromethylphenoxy)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVLGAJDDIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640945 | |

| Record name | [2-(Trifluoromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-01-0 | |

| Record name | [2-(Trifluoromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Fluorine and Nitrile Chemistry Research

The study of (2-Trifluoromethylphenoxy)acetonitrile is situated at the confluence of two dynamic areas of chemical research: organofluorine chemistry and nitrile chemistry. Fluorinated compounds are critical in the development of pharmaceuticals, agrochemicals, and advanced materials. dovepress.com The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter a molecule's properties, and significant research is dedicated to developing efficient and environmentally friendly fluorination methods. dovepress.com

Simultaneously, the chemistry of nitriles, organic compounds containing a cyano (-C≡N) group, is foundational to organic synthesis. numberanalytics.com Nitriles are prized for their versatility, serving as key intermediates in the creation of a wide array of nitrogen-containing compounds like amines, amides, and carboxylic acids. numberanalytics.comnumberanalytics.comebsco.com The unique reactivity of the cyano group—with its nucleophilic nitrogen atom and electrophilic carbon center—allows it to participate in diverse reactions, including cycloadditions and C-H bond functionalizations. nih.gov The integration of a trifluoromethyl group with a nitrile functionality in a single molecule, as seen in this compound, thus offers a platform for creating complex and high-value chemical structures.

Significance of the Trifluoromethylphenoxy Moiety in Contemporary Synthetic and Materials Science

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, largely due to its profound impact on a molecule's physicochemical properties. mdpi.combohrium.com Its strong electron-withdrawing nature and high electronegativity can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

Key attributes of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation. This property is often used to protect reactive sites on a drug molecule, increasing its half-life. mdpi.comwikipedia.org

Increased Lipophilicity: The CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov

Modulation of Acidity and Basicity: As a potent electron-withdrawing group, the CF3 group can increase the acidity of nearby functional groups. wikipedia.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound in drug discovery. mdpi.comwikipedia.org

These characteristics make the trifluoromethylphenoxy moiety a highly desirable component in the design of new pharmaceuticals and functional materials. bohrium.com A wide array of important drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, feature a trifluoromethyl group. wikipedia.orgwikipedia.org

Role of the Acetonitrile Functionality As a Versatile Synthon and Solvent in Organic Transformations

Strategies for Constructing the Trifluoromethylphenoxy Core

The trifluoromethylphenoxy unit is the central scaffold of the target molecule. Its construction can be approached in several ways, primarily focusing on the formation of the ether linkage or the introduction of the trifluoromethyl group onto a pre-existing phenoxy structure.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov The trifluoromethyl group is strongly electron-withdrawing, making rings like 1-fluoro-2-(trifluoromethyl)benzene susceptible to nucleophilic attack by a phenoxide or an alcohol.

A general and practical route for the synthesis of carbohydrate-aryl ethers using SNAr has been reported, which can be conceptually applied here. This method involves the reaction of an alcohol with a fluorinated aromatic compound in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS). nih.govresearchgate.net For the synthesis of a trifluoromethylphenoxy core, this would involve the reaction of a suitable alcohol with an ortho-trifluoromethyl substituted aryl fluoride (B91410). The high regioselectivity and the commercial availability of the starting materials make this an attractive route. nih.govresearchgate.net

The efficiency of SNAr reactions depends on the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing capacity of the substituents on the aromatic ring. researchgate.net The presence of the CF3 group significantly facilitates this reaction.

Table 1: Examples of SNAr for Aryl Ether Formation

| Nucleophile | Aromatic Substrate | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbohydrate Alcohol | Fluorinated Heteroaromatic | KHMDS | DMF | Carbohydrate-Aryl Ether | Good to Excellent | nih.govresearchgate.net |

Introducing a trifluoromethyl (CF3) group into an existing phenoxy scaffold is a key strategy in medicinal and materials chemistry due to the unique properties this group imparts. mdpi.combohrium.com Significant research has been directed towards developing efficient methods for this transformation. mdpi.com

Recent advancements include a visible light-promoted multiple trifluoromethylation of phenols using commercially available trifluoromethyl iodide (CF3I). rsc.org This method operates under mild conditions and relies on a "continuous activation strategy" where the photoexcited phenoxide undergoes single-electron transfer to CF3I. rsc.org This allows for the sequential introduction of CF3 groups at the ortho and para positions. rsc.org

Other methods involve transition-metal-catalyzed cross-coupling reactions to form C(sp²)–CF3 bonds, which have proven highly effective for aromatic compounds. mdpi.com Electrophilic and radical-based strategies have also expanded the synthetic toolbox for installing the CF3 group onto various molecular frameworks. mdpi.com

Cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-oxygen bonds. While traditional methods often rely on activated phenol (B47542) derivatives like triflates, recent progress has enabled the use of more abundant and economical aryl ethers. researchgate.net Nickel-based catalysts have shown remarkable reactivity in activating the robust C(aryl)–O bonds of aryl ethers for cross-coupling reactions. researchgate.netacs.org

These nickel-catalyzed reactions can couple aryl ethers with a variety of nucleophiles. acs.org For the synthesis of the trifluoromethylphenoxy core, a key disconnection would involve the coupling of a phenol with a trifluoromethyl-substituted aryl halide or vice versa. Palladium-catalyzed C-O cross-coupling reactions, often employing specialized ligands, are also widely used. rsc.org For instance, solid-supported Pd(0) nanoparticles have been used to catalyze the coupling of phenols with nitro-substituted aryl halides under relatively mild conditions. rsc.org

The development of direct arylation methods, such as C-H/C-H coupling, is an emerging eco-friendly strategy. researchgate.net These methods avoid the pre-functionalization of starting materials, enhancing atom economy. researchgate.net

Table 2: Comparison of C-O Bond Formation Strategies

| Method | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Ni(0)/Ligand | Aryl Ethers + Nucleophiles | Activates strong C-O bonds. | researchgate.netacs.org |

| Palladium-Catalyzed Cross-Coupling | Pd Nanoparticles | Phenols + Aryl Halides | Heterogeneous catalyst, reusable. | rsc.org |

Methodologies for Incorporating the Acetonitrile Functionality

The acetonitrile group (-CH2CN) is a versatile functional group that can be introduced through various synthetic routes. magtech.com.cn These can be broadly divided into direct cyanomethylation reactions and the use of pre-functionalized precursors.

Direct cyanomethylation involves the introduction of a CH2CN group by activating the C-H bonds of acetonitrile. Acetonitrile is typically used as a solvent and the cyanomethyl source. mdpi.com

Copper-catalyzed cyanomethylation of imines with acetonitrile has been reported to synthesize arylacrylonitriles. mdpi.comencyclopedia.pub Although this specific reaction leads to a different final product, the underlying principle of activating acetonitrile for nucleophilic attack is relevant. The reaction often requires a catalyst like Cu(OAc)2 and can be performed under harsh conditions, such as high temperatures. mdpi.comencyclopedia.pub

More recent developments focus on metal-free conditions. For instance, the cyanomethylation of 8-aminoquinoline (B160924) amides has been achieved using only tert-butyl peroxybenzoate (TBPB) as an oxidant, demonstrating that the reaction can proceed via a radical process. encyclopedia.pub Computational studies have elucidated the mechanism, suggesting that a t-butoxy radical abstracts a hydrogen atom from acetonitrile to form the key cyanomethyl radical. rsc.org Synergistic rhodium and silane (B1218182) catalysis has also been developed for the regio- and enantioselective allylic cyanomethylation using acetonitrile directly. dicp.ac.cn

A classic and reliable method for synthesizing arylacetonitriles involves the reaction of a substituted benzyl (B1604629) halide with an alkali metal cyanide, such as sodium or potassium cyanide. chemicalbook.comgoogle.comorgsyn.org In the context of (2-Trifluoromethylphenoxy)acetonitrile, this would typically involve a two-step process:

Etherification: Synthesis of 2-(bromomethyl)phenoxy(trifluoromethyl)benzene from 2-(trifluoromethyl)phenol (B147641) and a dibromomethane (B42720) equivalent, or a similar strategy to install a leaving group on the methyl position.

Cyanation: Nucleophilic substitution of the halide with a cyanide salt.

For example, the synthesis of 2-(trifluoromethyl)phenylacetonitrile (B128601) has been demonstrated by reacting o-trifluoromethylbenzyl bromide with potassium cyanide in an ethanol/water mixture. chemicalbook.com Similarly, p-methoxyphenylacetonitrile is prepared from anisyl chloride and sodium cyanide in acetone. orgsyn.org This general approach is highly adaptable for the synthesis of the target compound, provided the necessary (2-trifluoromethylphenoxy)methyl halide precursor can be accessed.

Another approach involves the functionalization of acetonitrile itself to create a more reactive precursor which can then be used in coupling reactions. rsc.org

Acetonitrile as a Building Block for Complex Nitrogen-Containing Compounds

Acetonitrile (CH₃CN) is more than a common laboratory solvent; it is a versatile and valuable C2 building block in organic synthesis. masterorganicchemistry.comgoogle.com Its ability to act as a synthon for various reactions makes it a key starting material for a multitude of nitrogen-containing compounds. wikipedia.orgorgsyn.org The reactivity of acetonitrile stems from several features: the acidity of its α-protons (pKa ≈ 31 in DMSO), the nucleophilicity of the nitrogen lone pair, and its capacity to generate •CN or •CH₂CN radicals. wikipedia.org

In recent years, acetonitrile has been extensively used in reactions such as cyanomethylation, the Ritter reaction, and various cyclization reactions to afford complex nitrogenous molecules. masterorganicchemistry.com For instance, it can be deprotonated by a strong base to form a cyanomethyl anion, which serves as a potent nucleophile. masterorganicchemistry.com Furthermore, the nitrogen atom itself can act as a nucleophile, reacting with electrophiles. google.com These fundamental reactivities have been harnessed to create diverse heterocyclic structures. Scientists have developed numerous methods for the transformation of acetonitrile, highlighting its role as an important intermediate. masterorganicchemistry.comwikipedia.org One notable application is the one-pot synthesis of 2-aminoquinoline (B145021) derivatives, where α-diaminoboryl carbanions, prepared from acetonitrile, react with 2-nitrobenzaldehydes, demonstrating a practical route to alkaloid structures. jk-sci.com

Total Synthesis Approaches to this compound and Related Structures

The total synthesis of this compound, while not extensively detailed in dedicated literature, can be efficiently achieved through established and reliable synthetic organic chemistry methods. The most prominent and logical approach is the Williamson ether synthesis. This reaction is a cornerstone for preparing both symmetrical and asymmetrical ethers and is widely applied in laboratory and industrial settings. wikipedia.org

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The synthesis for this compound would involve two primary reactants: 2-trifluoromethylphenol and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The key steps are:

Deprotonation of the Phenol : 2-Trifluoromethylphenol is treated with a suitable base to form the corresponding phenoxide ion. For aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. libretexts.org The base deprotonates the hydroxyl group of the phenol, creating a nucleophilic sodium or potassium 2-trifluoromethylphenoxide.

Nucleophilic Attack : The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile. This step follows an Sₙ2 pathway, where the nucleophile attacks from the backside of the carbon-halogen bond, displacing the halide leaving group. masterorganicchemistry.comwikipedia.org

Product Formation : The reaction yields this compound and a metal halide salt as a byproduct. wikipedia.org

For this synthesis to be efficient, a primary alkyl halide (like chloroacetonitrile) is ideal, as secondary and tertiary halides are prone to undergoing elimination reactions as a competing pathway. masterorganicchemistry.comwikipedia.org The reaction is often performed in a dipolar aprotic solvent, such as DMSO or DMF, to minimize side reactions. libretexts.org

One-Pot and Cascade Reactions

One-pot and cascade (or tandem) reactions represent highly efficient synthetic strategies that reduce waste, save time, and can lead to the rapid construction of molecular complexity from simple precursors. In the realm of trifluoromethyl-containing compounds, these approaches are particularly valuable. A cascade reaction involving homopropargyl azides in the presence of a copper catalyst can produce 3-(trifluoromethyl)but-3-enenitriles, demonstrating a direct conversion of azides into trifluoromethylated nitriles through a process of C-C bond cleavage and radical migration. khanacademy.org

The synthesis of heterocyclic structures, which are analogs of the core structure, frequently employs these advanced methods.

Trifluoromethyl-substituted Pyridines and Quinolines : A multicomponent Kröhnke reaction provides a pathway to 2-trifluoromethyl pyridines. chemicalbook.com Additionally, a concise one-pot, three-step procedure has been developed for synthesizing 5,6,7,8-tetrahydroquinolines bearing trifluoromethyl groups.

Trifluoromethyl-substituted Pyrazoles : A one-pot approach for preparing 1-aryl-3-trifluoromethylpyrazoles uses in situ generated nitrile imines that react with an acetylene (B1199291) surrogate. The reaction proceeds through a (3 + 3)-annulation followed by a cascade of dehydration and ring contraction.

Trifluoromethyl-substituted Chromones : Useful 2-trifluoromethylchromones can be prepared in a simple, one-step, solvent-free method from 2-hydroxyacetophenones and trifluoroacetic anhydride.

These examples underscore the power of cascade and one-pot reactions, where multiple bond-forming events occur in a single reaction vessel, to efficiently generate diverse trifluoromethylated compounds.

Sequential Functionalization Strategies

Sequential functionalization offers a powerful avenue for building complex molecules by systematically modifying a core structure. This strategy is exemplified by the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, which was achieved using two sequential C-H functionalization reactions. The process involved a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. This approach allows for the controlled and precise introduction of functional groups.

Another example is the multi-functionalization of β-trifluoromethyl enones. A transition-metal-free reaction between β-trifluoromethyl enones and azacycles has been developed to synthesize valuable amino-2,3-dihydrofuran derivatives. This transformation leverages the inherent reactivity of the carbonyl, alkenyl, and trifluoromethyl groups within the enone substrate to streamline the assembly of the heterocyclic product through a multiple-bond-forming cascade. These strategies highlight how sequential and multi-functionalization reactions can provide access to complex molecular architectures that would be challenging to obtain through more traditional linear synthetic routes.

Synthetic Pathways for Related Trifluoromethylphenoxy-Substituted Nitriles and Derivatives

The synthetic utility of the trifluoromethylphenoxy motif extends to a wide array of derivatives, including pyridinium (B92312) compounds, fluoroaromatic amines, and high-performance polyimides.

Synthesis of Substituted Pyridinium Compounds

Substituted pyridinium compounds are important intermediates and target molecules in various chemical fields. A novel one-pot synthesis has been reported for 2-trifluoromethylated and 2-perfluoroalkylated N-aryl-substituted pyridiniums. This multicomponent reaction starts from a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a ketone. A key step is the formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate, which can then undergo cyclization.

Furthermore, aromatic amines can be converted into pyridinium salts as a crucial intermediate step in their transformation into other functional groups. For instance, a mechanochemical method uses pyrylium (B1242799) tetrafluoroborate (B81430) to convert aromatic amines into pyridinium salts, which are subsequently substituted to form aryl trifluoromethyl ethers. The synthesis of trifluoromethylpyridines (TFMP) is also of significant interest for agrochemical applications, with methods including the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring.

Formation of Fluoroaromatic Amines and Polyimides

The trifluoromethylphenoxy moiety is a key component in the synthesis of advanced materials, particularly fluoroaromatic amines and the polyimides derived from them.

Fluoroaromatic Amines : The synthesis of fluorinated diamines is a critical first step toward creating high-performance polymers. A notable example is the synthesis of 2-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene. This process begins with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride (B146372) with methylhydroquinone (B43894) to form an intermediate dinitro compound. This intermediate is then reduced, typically via catalytic hydrogenation with Pd/C, to yield the target diamine monomer. Other strategies for synthesizing trifluoromethyl amines involve a one-pot method using the bench-stable reagent (Me₄N)SCF₃ and AgF, which proceeds through a thiocarbamoyl fluoride intermediate.

Polyimides : Fluorinated polyimides are prized for their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties. Several of these polymers incorporate the trifluoromethylphenoxy structure. These polyimides are generally synthesized via a two-step polycondensation reaction. libretexts.org First, a fluorinated diamine monomer, such as 4-phenyl-2,6-bis[4-(4′-amino-2′-trifluoromethylphenoxy)phenyl]pyridine or 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene, is reacted with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) solution. libretexts.org In the second step, this solution is heated (thermal imidization) or chemically treated to induce cyclization, forming the final polyimide. The resulting polyimides often exhibit enhanced solubility in common organic solvents, allowing them to be processed into materials like transparent films.

Preparation of Heterocyclic Structures (e.g., Triazoles, Pyrazoles)

The phenoxyacetonitrile (B46853) scaffold, particularly one bearing a trifluoromethyl group, is a valuable precursor for the synthesis of various medicinally important heterocyclic compounds. Arylacetonitriles are recognized as versatile building blocks for creating diverse, biologically active structures. researchgate.net The activated methylene (B1212753) group and the nitrile functionality provide two reactive centers for cyclization reactions. Methodologies for constructing triazole and pyrazole (B372694) rings, which are prevalent in pharmaceuticals, are of significant interest. nih.govnih.gov

Pyrazoles:

The synthesis of pyrazole derivatives from acetonitrile precursors often involves condensation and cycloaddition reactions. hilarispublisher.com A common and powerful method is the [3+2] cycloaddition, where a three-atom component reacts with the two-atom nitrile component (or a derivative). organic-chemistry.org

One established route to trifluoromethylated pyrazoles involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with various dipolarophiles. nih.gov While this specific example uses trifluoroacetonitrile as the trifluoromethyl source, the underlying principle of 1,3-dipolar cycloaddition is broadly applicable. For analogs of this compound, the nitrile group could potentially act as the dipolarophile, reacting with a 1,3-dipole like a nitrile imine or a diazo compound to form the heterocyclic ring. organic-chemistry.orgnih.gov

A general approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). hilarispublisher.com In the context of this compound, this would require prior transformation of the nitrile into a suitable 1,3-dicarbonyl-containing intermediate. Alternatively, cyclization can be achieved by reacting α,β-unsaturated ketones (chalcones) with hydrazines. hilarispublisher.com More advanced methods include multicomponent reactions (MCRs), which allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, offering high efficiency and atom economy. mdpi.com For instance, a four-component reaction of aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

A representative reaction scheme for the synthesis of trifluoromethyl-pyrazoles involves the reaction of trifluoroacetonitrile-derived nitrile imines with enones, followed by oxidative aromatization. nih.gov The conditions for this aromatization can be controlled to produce different substitution patterns on the final pyrazole ring. nih.gov

Table 1: Selected Methods for Pyrazole Synthesis from Nitrile-Containing Precursors

| Method | Reactants | Key Features | Citation |

| 1,3-Dipolar Cycloaddition | Nitrile Imines + Enones | Fully regio- and diastereoselective; yields two types of 3-trifluoromethylpyrazoles. | nih.gov |

| Multicomponent Reaction | Aromatic Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Four-component reaction in an aqueous medium; time-efficient synthesis of pyrano[2,3-c]pyrazoles. | mdpi.com |

| Condensation Reaction | 1,3-Diketones + Hydrazine | A classical and fundamental method for pyrazole ring formation. | hilarispublisher.com |

| Transition-Metal-Free Cycloaddition | Diazoacetonitrile + Nitroolefins | Provides multisubstituted cyanopyrazoles under mild conditions with good regioselectivity. | organic-chemistry.org |

Triazoles:

Triazoles, existing as 1,2,3- and 1,2,4-isomers, are another class of heterocycles accessible from nitrile precursors. nih.govmdpi.com The synthesis of 1,2,3-triazoles was revolutionized by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.org For application to this compound, this would necessitate converting either the nitrile or another part of the molecule into an azide (B81097) or an alkyne.

A more direct approach utilizing the nitrile group is the azide-acetonitrile "click" reaction, which constructs a 5-amino-1,2,3-triazole moiety by coupling azides with monosubstituted acetonitriles under mild conditions. nih.gov This method is particularly valuable as it has been shown to be compatible with complex structures like DNA-encoded libraries. nih.gov

For the synthesis of 1,2,4-triazoles, a general approach involves the [3+2]-cycloaddition of nitrile imines with a nitrile source. mdpi.com A recently developed protocol describes the reaction of nitrile imines (generated from hydrazonyl chlorides) with trifluoroacetonitrile (generated from a precursor) to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.commdpi.com This reaction proceeds at room temperature and tolerates a variety of functional groups on the nitrile imine. mdpi.com The electronic properties of substituents on the reactants significantly influence the reaction yield. mdpi.com

Table 2: Key Strategies for Triazole Synthesis from Nitrile-Containing Precursors

| Triazole Type | Method | Reactants | Key Features | Citation |

| 1,2,3-Triazole | Azide-Acetonitrile Cycloaddition | DNA-conjugated Azides + Monosubstituted Acetonitriles | Forms 5-amino-1,2,3-triazole moiety; mild conditions. | nih.gov |

| 1,2,4-Triazole | [3+2] Cycloaddition | Nitrile Imines + Trifluoroacetonitrile | Exclusive regioselectivity for 5-trifluoromethyl-1,2,4-triazoles; mild conditions. | mdpi.commdpi.com |

| 1,2,4-Triazole | Copper-Catalyzed Cyclization | Amidines + Trialkylamines | Efficient catalytic system using O2 as the oxidant. | mdpi.com |

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Trifluoromethylphenoxy Acetonitrile

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with similar nominal masses. When coupled with chromatographic separation techniques (hyphenated techniques), it becomes a powerful tool for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. sigmaaldrich.com In the context of (2-Trifluoromethylphenoxy)acetonitrile, LC-MS allows for its separation from reaction byproducts, starting materials, and other impurities, followed by its sensitive detection and quantification. atomscientific.com High-purity solvents like acetonitrile (B52724) are crucial for achieving optimal results in LC-MS applications. lichrom.comsigmaaldrich.commerckmillipore.com

A typical LC-MS analysis would involve a reversed-phase separation on a C18 column. mdpi.com The mobile phase often consists of a gradient mixture of water and acetonitrile, sometimes with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. fishersci.comlichrom.com Following separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for polar molecules. sigmaaldrich.com The mass analyzer then provides high-resolution mass data for the molecular ion and any fragments, confirming the compound's identity.

Below is a representative table of LC-MS parameters that could be applied for the analysis of this compound.

| Parameter | Value/Description |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Mass Range | 50 - 500 m/z |

| Data Acquisition | High-Resolution Full Scan |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

For compounds with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method due to its high chromatographic resolution. sigmaaldrich.com this compound is expected to be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. epa.gov

The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method produces a characteristic and reproducible fragmentation pattern, often referred to as a "fingerprint," which is invaluable for structural confirmation and identification by comparison with spectral libraries. The high resolving power of the mass spectrometer allows for accurate mass determination of these fragments. imreblank.ch GC-MS is also highly effective for detecting and quantifying volatile impurities. nih.govgcms.cz

A hypothetical set of GC-MS conditions for the analysis of this compound is detailed in the table below.

| Parameter | Value/Description |

| Chromatography System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Mass Range | 40 - 450 m/z |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Molecular Information

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptional resolving power and mass accuracy, often at the sub-parts-per-million (ppm) level. nih.govyale.edu This technique is particularly useful for the unambiguous determination of the elemental formula of a compound without relying on isotopic abundance patterns. wikipedia.org

In FT-ICR MS, ions are trapped in a strong magnetic field where their cyclotron frequency is measured. researchgate.netnih.gov This frequency is inversely proportional to the ion's mass-to-charge ratio (m/z), and because frequency can be measured with extreme precision, the resulting mass accuracy is unparalleled. yale.eduresearchgate.net For this compound (C₉H₆F₃NO), FT-ICR MS could precisely measure the mass of the molecular ion, allowing for its elemental composition to be confirmed with very high confidence and distinguished from any other potential isobaric (same nominal mass) impurities.

The table below illustrates the power of FT-ICR MS by comparing the theoretical exact mass of the target compound with a plausible experimentally measured value.

| Parameter | Value |

| Molecular Formula | C₉H₆F₃NO |

| Theoretical Exact Mass | 201.04015 Da |

| Hypothetical Measured Mass | 201.04011 Da |

| Mass Error | -0.2 ppm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from any impurities and for quantifying its purity. The choice between liquid and gas chromatography depends on the compound's physical properties and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical intermediates and other fine chemicals. basicmedicalkey.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is particularly well-suited for a molecule like this compound. science.govresearchgate.netspectrumchemical.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often detected using a UV spectrophotometer. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm). usp.br This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC, making it an excellent tool for high-throughput purity screening and quality control. sigmaaldrich.comamericanlaboratory.com The use of high-purity solvents, such as UHPLC-grade acetonitrile, is essential to leverage the full potential of these systems. sigmaaldrich.comsigmaaldrich.com

A typical gradient program for a UHPLC purity assessment is outlined below.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 90 | 10 |

| 12.0 | 90 | 10 |

Gas Chromatography (GC) for Volatile Product Separation

When dealing with volatile compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and reliable method for purity assessment. americanlaboratory.com The principle is similar to GC-MS, but the FID provides a more universal and linear response for carbon-containing compounds, making it ideal for quantification.

The sample is injected into the GC, where it is vaporized and separated on a capillary column. The retention time is characteristic of the compound under the specific analytical conditions. The detector response (peak area) is directly proportional to the amount of the compound. The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks. EPA Method 8033 provides a framework for the analysis of acetonitrile in aqueous matrices, demonstrating the utility of GC for such compounds. epa.gov

The following table presents typical GC-FID conditions suitable for the purity analysis of this compound.

| Parameter | Value/Description |

| Chromatography System | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm film) |

| Carrier Gas | Nitrogen or Helium at 1.5 mL/min |

| Inlet Temperature | 260 °C |

| Injection Mode | Split (e.g., 100:1 ratio) |

| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 20 °C/min, hold 10 min |

| Detector Temperature | 300 °C |

| Data Analysis | Peak area percent calculation |

Surface and Morphological Characterization (if applicable to material forms)

The physical form of a chemical compound, whether crystalline, amorphous, or as a thin film, dictates the applicability and utility of surface and morphological characterization techniques. For this compound, which is a liquid at standard conditions, these analyses would typically be performed on solid-state preparations of the material, such as a frozen sample or a thin film deposited on a substrate.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. It works by scanning a sharp tip over the surface of a sample and measuring the forces between the tip and the sample. This allows for the generation of a three-dimensional image of the surface.

Research Findings: No specific AFM studies on this compound have been reported in the available literature. In a hypothetical scenario where this compound is prepared as a thin film, AFM could be employed to characterize its surface roughness, grain size, and the presence of any ordered structures or defects.

Scanning Electron Microscopy (SEM) utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.

Research Findings: There are no available SEM analyses for this compound in the scientific literature. If the compound were to be analyzed in a solid form, SEM could provide high-magnification images of its surface features, offering insights into its crystal morphology or the structure of any aggregates.

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM can provide information about the internal structure of a material at a significantly higher resolution than light microscopes.

Research Findings: Specific TEM data for this compound is not present in the current body of scientific publications. For this compound, TEM would be most applicable if it were prepared in a form that is electron-transparent, such as nanoparticles or very thin films. This would allow for the investigation of its internal morphology and crystallographic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Research Findings: While XPS is a powerful tool for surface analysis, no dedicated XPS studies for this compound have been published. Theoretical XPS analysis would be expected to show peaks corresponding to carbon, nitrogen, oxygen, and fluorine. The high-resolution spectra of these elements would provide information about the chemical bonding environments. For example, the C 1s spectrum would show distinct peaks for the trifluoromethyl (-CF3), aromatic, ether-linked, and nitrile (-CN) carbons. Similarly, the F 1s, O 1s, and N 1s spectra would confirm the chemical states of these elements within the molecule.

| Element | Predicted Binding Energy Region (eV) | Chemical State Information |

| C 1s | ~284-293 | Aromatic C-C/C-H, C-O, C-N, CF3 |

| N 1s | ~398-400 | Nitrile (-C≡N) |

| O 1s | ~532-534 | Ether (C-O-C) |

| F 1s | ~688-690 | Trifluoromethyl (-CF3) |

This table represents a theoretical prediction of XPS data for this compound, as no experimental data is currently available.

V. Computational and Theoretical Studies of 2 Trifluoromethylphenoxy Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For (2-Trifluoromethylphenoxy)acetonitrile, the electron-withdrawing trifluoromethyl and nitrile groups are expected to influence the energies of these orbitals. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Furthermore, the analysis of charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, can reveal the electron-rich and electron-poor regions of the molecule. In this compound, negative potential is expected around the nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group, while positive potential would be anticipated around the hydrogen atoms.

Illustrative Data for Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

This data is illustrative and based on typical values for similar aromatic nitriles.

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. scm.com Theoretical vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group, C-F stretches of the trifluoromethyl group, and various aromatic C-C and C-H stretching and bending modes.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. jocpr.com

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| C≡N Stretch | 2240 |

| Asymmetric C-F Stretch | 1320 |

| Symmetric C-F Stretch | 1150 |

| Aromatic C-H Stretch | 3050-3100 |

| C-O-C Stretch | 1250 |

This data is illustrative and based on typical values for similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis can identify the most stable conformations (isomers) of the molecule by mapping the potential energy surface as a function of rotatable bonds, such as the C-O-C-C dihedral angle.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. stanford.edu MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment, which is particularly important for understanding its behavior in solution. rsc.orgresearchgate.net These simulations can also provide insights into the local structure and organization of the liquid state. umd.edu

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For a potential reaction involving this compound, such as oxidative addition, quantum chemical calculations can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

The characterization of transition states allows for the calculation of activation energies, which are critical for understanding the kinetics of a reaction. dtu.dk For example, in a hypothetical oxidative addition reaction, calculations could determine the energy barrier for the insertion of a metal center into a C-CN or C-O bond.

Prediction of Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound in silico (e.g., changing the substituent on the phenyl ring) and calculating the resulting properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR). These models correlate structural features with chemical reactivity or physical properties.

For instance, a QSAR study could explore how different electron-donating or electron-withdrawing groups on the phenoxy ring affect the molecule's herbicidal activity, if any, by correlating structural parameters with biological efficacy. Similarly, a QSPR study could relate molecular descriptors to physical properties like boiling point or solubility. Such studies are valuable for the rational design of new molecules with desired characteristics.

Vi. Applications in Advanced Organic Synthesis and Functional Materials Science

Strategic Building Block in Complex Molecule Synthesis

The strategic placement of the trifluoromethyl group on the phenoxy ring, coupled with the reactivity of the nitrile functional group, allows (2-Trifluoromethylphenoxy)acetonitrile to be a versatile intermediate in constructing elaborate molecular architectures.

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds and advanced materials. researchgate.netnih.gov The development of synthetic methods to access trifluoromethylated heterocycles is a significant area of organic chemistry. researchgate.net this compound serves as a valuable starting material for such syntheses. The nitrile group (C≡N) is a versatile functional handle that can be transformed into key functionalities required for cyclization reactions. For instance, reduction of the nitrile yields a primary amine, while hydrolysis produces a carboxylic acid. These transformations provide the necessary components for building heterocyclic rings.

Furthermore, the synthesis of diamine monomers containing the trifluoromethylphenoxy moiety is a critical step in producing advanced polymers like polyimides. dntb.gov.uatandfonline.com These diamines, which are themselves complex heterocyclic precursors, are often synthesized in multi-step processes where a trifluoromethyl-substituted aromatic compound is a key starting material. dntb.gov.ua The structural attributes of this compound make it an ideal candidate for elaboration into such diamine building blocks, which are subsequently used to construct macrocyclic polymer structures.

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and permeability. researchgate.net Similarly, the trifluoromethylphenoxy moiety is incorporated into larger molecules to enhance their performance characteristics. A primary synthetic methodology for achieving this involves aromatic nucleophilic substitution.

This method is prominently used in the synthesis of fluorinated diamine monomers for high-performance polymers. dntb.gov.uaresearchgate.net The typical procedure involves the reaction of a compound like 3,5-dinitrobenzotrifluoride (B42144) with the disodium (B8443419) salt of a diol, such as 4,4'-biphenol or hydroquinone. dntb.gov.ua This is followed by the catalytic hydrogenation of the resulting dinitro compound to yield the desired diamine. dntb.gov.ua This process effectively introduces two trifluoromethylphenoxy units into a central aromatic scaffold. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring facilitates the initial nucleophilic displacement reaction, making the synthesis more efficient. researchgate.net This general strategy highlights a robust and scalable method for incorporating the trifluoromethylphenoxy scaffold into various molecular backbones.

Multi-component and tandem (or cascade) reactions offer significant advantages in synthetic chemistry by enabling the construction of complex molecules in a single pot, which improves efficiency and reduces waste. mdpi.com The functional groups present in this compound—the nitrile, the ether linkage, and the activated aromatic ring—make it a suitable candidate for participation in such reaction sequences.

For example, tandem reactions are employed for the synthesis of substituted benzimidazoles from o-alkynyl aldehydes and amines. mdpi.com The nitrile group of this compound could potentially be used in similar strategies, acting as a nitrogen source and a point for cyclization after initial transformations. Likewise, one-pot, four-component reactions are known to produce complex heterocyclic systems like pyranopyrazoles in aqueous media. mdpi.com The reactivity of the nitrile and the aromatic ring in this compound suggests its potential utility as a component in designing novel multi-component reactions to access unique fluorinated heterocyclic libraries.

Development of Functional Materials Utilizing Trifluoromethylphenoxy Moieties

The incorporation of trifluoromethylphenoxy groups into polymers is a key strategy for developing advanced functional materials with superior properties. The presence of the CF₃ group imparts desirable characteristics such as enhanced thermal stability, improved solubility, lower dielectric constants, and reduced water absorption. researchgate.net

Polyimides and polyesters are classes of high-performance polymers valued for their excellent thermal, mechanical, and electrical properties. acs.orgmadisongroup.com Introducing fluorine-containing moieties, specifically trifluoromethylphenoxy groups, into these polymer backbones leads to significant enhancements, making them suitable for demanding applications in the aerospace, electronics, and communications industries. researchgate.netnasa.gov

Fluorinated polyimides are typically synthesized by the polycondensation of diamine monomers containing trifluoromethylphenoxy groups with various aromatic dianhydrides. rsc.orgresearchgate.net The incorporation of these bulky, fluorinated side groups disrupts the polymer chain packing, which improves solubility in organic solvents and facilitates processing. researchgate.netrsc.org This modification also lowers the material's dielectric constant and water uptake, which is crucial for microelectronics applications. researchgate.netrsc.org

In polyesters, the inclusion of rigid and functional groups within the polymer backbone is a known strategy to tune thermal and mechanical properties. nsf.govmadisongroup.com While direct synthesis from this compound is less common, monomers derived from it can be incorporated into polyester (B1180765) chains. The CF₃ group's influence on intermolecular forces and chain flexibility can be leveraged to create polyesters with tailored performance profiles, such as improved thermal stability and specific mechanical responses. nsf.gov

The introduction of trifluoromethylphenoxy groups into polymer backbones has a profound positive effect on their thermal and mechanical stability. The high bond dissociation energy of the Carbon-Fluorine (C-F) bond (~485 kJ/mol) imparts superior thermal stability to the resulting polymers. mdpi.com

High Thermal Stability

Fluorinated polyimides consistently demonstrate exceptional thermal stability, with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). This allows them to maintain structural integrity and function in high-temperature environments. mdpi.commdpi.com For example, polyimides prepared from diamines with multi-bulky trifluoromethylphenyl groups exhibit 5% weight loss temperatures (Td5) between 551–561 °C in a nitrogen atmosphere and glass transition temperatures ranging from 259–281 °C. rsc.org An optimized fluorinated polyimide containing trifluoromethylbenzene (TFMB) showcased an outstanding glass transition temperature of 402 °C and a 5% weight loss temperature of 563 °C. mdpi.com

| Polymer System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Source |

|---|---|---|---|

| PIs from diamine with multi-bulky trifluoromethylphenyl groups | 259–281 | 551–561 (in N₂) | rsc.org |

| PIs from 4,4'.bis(3-amino-5-trifluoromethylphenoxy)biphenyl | 186–262 | 484–527 (in N₂) | dntb.gov.ua |

| Optimized PI with 50% TFMB content (TPPI50) | 402 | 563 | mdpi.com |

| FPIs from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene | Not Reported | 432–469 | tandfonline.com |

| PIs from 4,4″‐bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenyl | Not Reported | Up to 532 (in air) | bohrium.com |

High Mechanical Properties

Despite the introduction of bulky side groups that can disrupt chain packing, these fluorinated polymers exhibit robust mechanical properties. The resulting polymer films are often strong, flexible, and tough enough for practical applications. rsc.orgbohrium.com Polyimides with multi-bulky trifluoromethylphenyl groups show good mechanical properties with tensile strengths of 82–91 MPa and tensile moduli of 2.3–3.2 GPa. rsc.org In some cases, the mechanical performance is exceptional; an optimized fluorinated polyimide (TPPI50) demonstrated a tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa, values significantly superior to traditional polyimide materials. mdpi.com Similarly, poly(aryl ether ketone)s (PEK-Ins) with trifluoromethyl groups have shown tensile strengths as high as 84 MPa and Young's moduli up to 2.9 GPa. nih.gov

| Polymer System | Tensile Strength (MPa) | Tensile/Elastic Modulus (GPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|

| PIs with multi-bulky trifluoromethylphenyl groups | 82–91 | 2.3–3.2 | 4.3–9.0 | rsc.org |

| Semi-alicyclic PIs with trifluoromethyl groups | 77.1–97.9 | 2.0–2.9 | 5.1–10.1 | nih.gov |

| Optimized PI with 50% TFMB content (TPPI50) | 232.73 | 5.53 | 26.26 | mdpi.com |

| PIs from 4,4″‐bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenyl | Up to 112 | Up to 3.05 | Up to 21 | bohrium.com |

| PEK-Ins with trifluoromethyl groups | >70 (up to 84) | >2.0 (up to 2.9) | Not Reported | nih.gov |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govbcu.ac.uk Their high surface areas, tunable pore sizes, and inherent stability make them promising candidates for applications in gas storage, separation, and catalysis. nih.gov

The functionalization of COFs with specific chemical groups is a key strategy for tailoring their properties. The introduction of trifluoromethyl (-CF3) groups into the COF structure can impart unique functionalities. For example, a trifluoromethyl-functionalized 2D COF was fabricated using 2,2'-bis(trifluoromethyl)benzidine (B1298469) as a building block. nih.govresearchgate.net The presence of both hydroxyl and trifluoromethyl groups endowed the material with multiple interaction capabilities, including hydrogen bonding and dipole interactions, which enabled the high-resolution separation of various chemical isomers. nih.govresearchgate.net This demonstrates that building blocks containing the trifluoromethylphenoxy moiety, like this compound, could serve as precursors for creating functional porous materials with specialized separation capabilities. Furthermore, acetonitrile (B52724) itself has been used directly as a starting material to synthesize vinylene-linked COFs through a one-pot reaction combining cyclotrimerization and aldol (B89426) condensation. nih.gov

Acetonitrile's Role as an Advanced Solvent and Electrolyte

Acetonitrile (CH₃CN) is a widely used polar aprotic solvent in both laboratory and industrial settings. ntnu.no Its miscibility with water and many organic solvents, combined with a significant dipole moment, makes it effective at dissolving a broad range of polar and nonpolar compounds. ntnu.no These properties also make it a valuable component in advanced applications, including as a medium for specific organic reactions and as a solvent in electrochemical systems.

Solvent in Specific Organic Reactions (e.g., substitutions, SNAr reactions, brominations, iodinations, Ritter reactions)

Acetonitrile is a common solvent for a variety of organic transformations. commonorganicchemistry.com It is frequently employed in nucleophilic substitution reactions, including aromatic nucleophilic substitutions (SNAr). commonorganicchemistry.comacs.org In SNAr reactions, the polar nature of acetonitrile can influence the reaction mechanism, which often proceeds through a zwitterionic Meisenheimer complex. acs.orgresearchgate.net Studies have shown that in acetonitrile, the reaction can be catalyzed by a second amine molecule, proceeding through a concerted mechanism. acs.org

Acetonitrile is also used as a solvent for halogenation reactions, such as brominations and iodinations. commonorganicchemistry.com For instance, using N-bromosuccinimide in acetonitrile provides a mild and regiospecific method for the nuclear bromination of activated aromatic compounds. acs.org Furthermore, acetonitrile can act not just as a solvent but also as a reactant in Ritter reactions. ntnu.nocommonorganicchemistry.com In this reaction, a carbocation intermediate is trapped by the nitrile nitrogen of acetonitrile, which, after hydrolysis, yields an N-alkyl amide. nih.govtandfonline.com This reaction is a powerful method for C-H amination and can proceed under mild conditions. nih.gov

Electrolyte Solvent in Electrochemical Systems (e.g., Dye-Sensitized Solar Cells)

In the field of electrochemistry, acetonitrile is a cornerstone solvent for electrolytes, particularly in dye-sensitized solar cells (DSSCs). ntnu.noresearchgate.net DSSCs typically utilize a liquid electrolyte containing the iodide/triiodide (I⁻/I₃⁻) redox couple dissolved in acetonitrile. researchgate.net The solvent's role is critical, as it influences both the adsorption of the dye onto the TiO₂ semiconductor surface and the subsequent electron injection process. researchgate.net

Aprotic solvents with high polarity, like acetonitrile, have been shown to facilitate strong dye adsorption and fast electron injection, leading to more efficient solar cell devices. researchgate.net While issues such as solvent volatility and leakage are drawbacks for long-term device stability, acetonitrile-based electrolytes have been instrumental in achieving high power conversion efficiencies in DSSCs. researchgate.netucd.ie Research continues to explore alternative solvents and gel-state electrolytes to mitigate these issues while trying to match the performance levels set by acetonitrile. researchgate.netmdpi.com

Ligand in Inorganic Coordination Chemistry

The compound this compound possesses structural features that suggest its potential as a ligand in inorganic coordination chemistry. The primary coordination site is the nitrogen atom of the nitrile group (–C≡N), which has a lone pair of electrons available for donation to a metal center. Additionally, the ether oxygen atom could potentially act as a secondary binding site, allowing the molecule to function as a bidentate chelating ligand under favorable conditions.

Nitriles, in general, are classified as L-type ligands, meaning they are neutral two-electron donors. They are considered weakly basic and can form complexes with a wide range of transition metals. The stability and bonding characteristics of metal-nitrile complexes are influenced by both σ-donation from the nitrile nitrogen to the metal and π-back-donation from the metal's d-orbitals to the π* orbitals of the C≡N bond. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group on the phenoxy ring of this compound would be expected to influence the electronic properties of the nitrile group, potentially affecting its coordination behavior.

While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the behavior of analogous nitrile ligands provides a basis for predicting its role. For instance, acetonitrile (CH₃CN) is a widely studied nitrile ligand that forms a variety of homoleptic and heteroleptic complexes with transition metals. These complexes are often used as precursors in further synthetic transformations due to the labile nature of the acetonitrile ligand.

The coordination of a nitrile ligand to a metal center typically results in a linear M-N-C arrangement, reflecting the sp hybridization of the nitrile carbon and nitrogen atoms. In certain cases, particularly with low-valent metal centers, nitriles can also adopt an η²-coordination mode, where the C≡N triple bond coordinates side-on to the metal.

The potential for this compound to act as a ligand is also supported by the extensive research into the coordination chemistry of other substituted nitriles. For example, benzonitrile (B105546) and its derivatives are known to form stable complexes with various metals. The steric and electronic properties of the substituent on the nitrile ligand play a crucial role in determining the structure and reactivity of the resulting metal complex.

In the case of this compound, the bulky trifluoromethylphenoxy group could sterically influence the coordination environment around the metal center. Furthermore, the electronic effect of this group would be transmitted to the nitrile moiety, modulating its σ-donor and π-acceptor properties.

Although detailed experimental data on the coordination complexes of this compound are scarce, the fundamental principles of coordination chemistry allow for a theoretical understanding of its potential as a ligand. The presence of both a nitrile and an ether functionality offers the possibility of versatile coordination behavior, making it an interesting candidate for the synthesis of new metal-organic frameworks, catalysts, and functional materials. Further research would be necessary to isolate and characterize its metal complexes and to explore their potential applications.

Q & A

Q. Methodological Answer :

- Synthesis : Utilize nucleophilic substitution between 2-trifluoromethylphenol and bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .

- Characterization : Confirm structure using , , and NMR. Compare spectral data with analogs like (2,5-dichlorophenoxy)acetonitrile . Purity analysis via GC-MS with acetonitrile-based mobile phases (e.g., 72% acetonitrile in water) .

What are the solubility properties of this compound in polar solvents?

Q. Methodological Answer :

- Phase Behavior : Test miscibility in water-acetonitrile mixtures. Use salt-out extraction (e.g., adding Na₂SO₄) or low-temperature phase separation to isolate the compound .

- Quantitative Analysis : Employ IUPAC-NIST solubility databases to predict interactions with polar aprotic solvents like DMSO or methanol .

How to ensure safe handling and storage of this compound?

Q. Methodological Answer :

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic reactions .

- Safety Protocols : Use PPE (nitrile gloves, respirators) and fume hoods. Monitor airborne concentrations with GC-FID calibrated for nitriles .

Advanced Research Questions

How can experimental design optimize chromatographic separation of this compound from impurities?

Q. Methodological Answer :

- Factorial Design : Apply a two-level full factorial design to variables (e.g., acetonitrile concentration, column temperature). Use resolution () and retention time as responses .

- Robustness Testing : Adjust flow rate (±0.1 mL/min) and mobile phase pH (±0.2) to validate method stability. Calculate signal-to-noise ratios for impurities via charged aerosol detection .

What mechanistic insights explain the thermal stability of this compound under reflux conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >250°C). Compare with acetonitrile derivatives (e.g., decomposition at 524°C for pure acetonitrile) .

- Kinetic Studies : Use Arrhenius plots to model degradation rates in solvents like DCM or THF. Monitor trifluoromethyl group stability via NMR .

How to resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

- Controlled Experiments : Replicate studies under varying humidity and temperature. Use dynamic light scattering (DLS) to detect micelle formation in aqueous mixtures .

- Data Reconciliation : Cross-reference with phase diagrams of structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile) to identify outliers .

What strategies improve yield in large-scale synthesis without industrial equipment?

Q. Methodological Answer :

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions. Use design-of-experiments (DoE) to balance catalyst loading and reaction time .

- Workflow Adjustments : Implement continuous flow chemistry to enhance mixing and heat transfer in nitrile-forming reactions .

Methodological Frameworks

How to apply Quality-by-Design (QbD) principles to impurity profiling?

Q. Methodological Answer :

- Critical Quality Attributes (CQAs) : Define limits for residual solvents (e.g., <0.1% DMF) and by-products (e.g., trifluoroacetic acid).

- Design Space : Use Monte Carlo simulations to predict failure probabilities (e.g., pH drift in acetonitrile-water buffers) .

What statistical tools validate analytical methods for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.